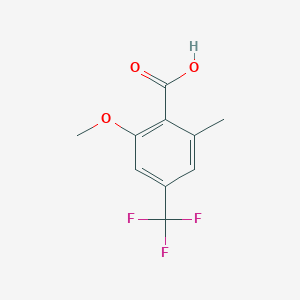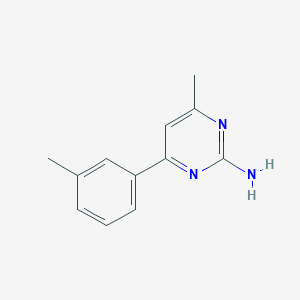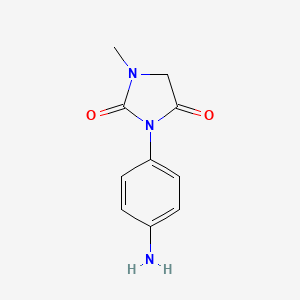![molecular formula C13H26N2O2 B6614883 tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate CAS No. 2839128-67-3](/img/structure/B6614883.png)
tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate (TBMC) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile molecule, with a wide range of potential uses in the laboratory. TBMC has been used in the synthesis of various compounds, including pharmaceuticals, and is also used in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression, enzyme activity, and cell signaling. This compound has also been used to study the effects of drugs on the body, and to develop new drugs.
Mécanisme D'action
Tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate works by binding to specific proteins in the body. This binding activates the protein, which then triggers a biochemical or physiological response. The response can vary depending on the specific protein that is being targeted. For example, some proteins may be activated to induce a certain type of cell signaling, while others may be activated to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
This compound has been used to study a variety of biochemical and physiological processes. It has been used to study the effects of drugs on the body, and to develop new drugs. This compound has also been used to study the regulation of gene expression, enzyme activity, and cell signaling. It has also been used to study the effects of hormones on the body, and to study the effects of environmental pollutants on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate in laboratory experiments is that it is a relatively stable compound. This means that it can be stored and used over a long period of time without degradation. Additionally, this compound is relatively inexpensive and easy to obtain. However, one limitation of using this compound in laboratory experiments is that it is not very soluble in water, so it must be dissolved in a solvent before use.
Orientations Futures
There are a variety of potential future directions for the use of tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate in scientific research. It could be used to study the effects of environmental pollutants on the body, or to develop new drugs. It could also be used to study the regulation of gene expression, enzyme activity, and cell signaling. Additionally, this compound could be used to study the effects of hormones on the body, or to study the effects of drugs on the body. Finally, this compound could be used to develop new compounds for use in pharmaceuticals.
Méthodes De Synthèse
Tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate is a carbamate ester, which is synthesized by the reaction of tert-Butyl alcohol and methylcarbamoyl chloride. The reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction yields a tert-butyl carbamate ester, which can then be purified and used in a variety of scientific research applications.
Propriétés
IUPAC Name |
tert-butyl N-[[4-(methylamino)cyclohexyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-10-5-7-11(14-4)8-6-10/h10-11,14H,5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMLSPVXNOQXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)

![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)

![tert-butyl N-[(piperazin-2-yl)methyl]carbamate](/img/structure/B6614868.png)


![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)


![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)